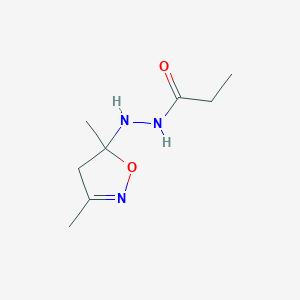

N'-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide

Description

N'-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide is a hydrazide derivative featuring a partially saturated isoxazole ring (4,5-dihydroisoxazole) substituted with methyl groups at positions 3 and 5. While explicit data on its synthesis or applications are absent in the provided evidence, structural analogs highlight its relevance in medicinal and industrial chemistry.

Properties

Molecular Formula |

C8H15N3O2 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

N'-(3,5-dimethyl-4H-1,2-oxazol-5-yl)propanehydrazide |

InChI |

InChI=1S/C8H15N3O2/c1-4-7(12)9-11-8(3)5-6(2)10-13-8/h11H,4-5H2,1-3H3,(H,9,12) |

InChI Key |

CCYSZWRXGAVNCN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NNC1(CC(=NO1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide typically involves the reaction of 3,5-dimethyl-4,5-dihydroisoxazole with propionohydrazide. One common method includes the use of base-catalyzed condensation reactions. For instance, the reaction can be carried out under mild basic conditions using sodium bicarbonate at ambient temperature. The reaction between hydroxyimoyl halides and dipolarophiles can yield a mixture of 3,5-disubstituted isoxazoles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar base-catalyzed reactions. The use of eco-friendly and metal-free synthetic routes is highly desirable to minimize costs and environmental impact. For example, the use of catalysts such as potassium carbonate and 4-toluenesulfonyl chloride in the presence of 18-crown-6 at elevated temperatures has been reported .

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as sodium hypochlorite.

Reduction: Reduction reactions can be carried out using reducing agents like tin(II) chloride in methanol.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite in aqueous conditions.

Reduction: Tin(II) chloride in methanol.

Substitution: Various nucleophiles under mild conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced hydrazide derivatives.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Molecular Features

Key structural analogs (Table 1) demonstrate variations in heterocyclic rings, substituents, and functional groups, which influence their properties and applications.

Table 1. Comparison of Structural Analogs

*Molecular formula inferred from structural analysis due to lack of explicit data.

Functional and Structural Differences

- Heterocyclic Core: The target compound’s 4,5-dihydroisoxazole (isoxazoline) ring enhances stability compared to fully unsaturated isoxazoles. In contrast, the pyrazole ring in introduces a ketone group, altering electronic properties and hydrogen-bonding capacity.

Substituent Effects :

Hydrazide Functionality :

- All compounds share a hydrazide group, enabling chelation or nucleophilic reactions. However, substituents modulate reactivity: the benzoyl group in may reduce hydrazide nucleophilicity, whereas the target compound’s simpler structure could favor synthetic versatility.

Biological Activity

N'-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of approximately 168.2 g/mol. The structure features a hydrazide functional group attached to a 4,5-dihydroisoxazole ring, which is known for its diverse biological properties.

Antiviral Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses by inhibiting viral replication and enhancing host immune responses. A study highlighted the potential of isoxazole derivatives as anti-herpetic agents, suggesting that modifications in the isoxazole structure can lead to improved antiviral activity against HSV-1 .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies on cell lines such as Vero cells demonstrated that the compound exhibited low toxicity at concentrations below 200 μg/mL. However, significant cytotoxic effects were observed at higher concentrations (300 μg/mL and above), indicating a dose-dependent relationship .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes critical for viral replication or cellular processes. The hydrazide moiety may interact with key amino acids in target proteins, leading to altered enzyme activity and subsequent inhibition of viral life cycles.

Data Tables

Below is a summary table of relevant studies and findings associated with this compound:

| Study Reference | Biological Activity | IC50 Value | Cell Line Used |

|---|---|---|---|

| Antiviral (HSV-1) | Not specified | Vero | |

| Cytotoxicity | 300 μg/mL (toxic threshold) | Vero |

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers evaluated the antiviral efficacy of several isoxazole derivatives against HSV-1. Among these compounds, this compound demonstrated promising results in inhibiting viral replication at lower concentrations compared to other tested compounds.

Case Study 2: Safety Profile Assessment

A safety assessment was conducted using Vero cells to determine the cytotoxic effects of this compound. Results indicated that while the compound was generally safe at lower doses (up to 200 μg/mL), it began to exhibit cytotoxic effects at higher concentrations. This information is crucial for determining therapeutic windows for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.